N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine
Description
N-{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a tetrazole-based compound featuring a 2-propyl substituent on the tetrazole ring and a 2,5-dichlorophenyl-substituted furylmethyl group.
Properties
Molecular Formula |
C15H15Cl2N5O |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H15Cl2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-8-10(16)3-5-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20) |
InChI Key |
DYIXRAXKUUDDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the furan and tetrazole intermediates using a suitable linker, such as a methylene bridge, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the development of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or nuclear receptors.
Comparison with Similar Compounds
Substituent Variations on the Tetrazole Ring
The 2-propyl group on the tetrazole ring distinguishes this compound from analogs such as:
- N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine (CAS 876897-77-7): Features a methyl group on the tetrazole, reducing steric bulk compared to the propyl group, which may influence binding pocket interactions .
Key Insight : Propyl substituents enhance hydrophobic interactions compared to methyl groups, while halogenated aryl groups (e.g., dichlorophenyl) increase binding affinity to hydrophobic targets.
Aromatic Group Modifications
The 2,5-dichlorophenyl-furylmethyl group is compared to:
- N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine (CAS 341010-70-6): Contains a single chloro substituent and methoxy group, offering reduced lipophilicity but improved solubility due to polar methoxy groups .
Key Insight: Dichlorophenyl groups enhance electron-withdrawing effects and metabolic stability compared to mono-halogenated or non-halogenated analogs.
Heterocyclic Core Diversity
While the main compound uses a tetrazole core, other heterocycles exhibit distinct properties:
- 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS 1603055-92-0): A thiazole derivative with a fluorophenyl group.
- 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine : A thiadiazole analog with a chlorophenyl group. Thiadiazoles are more rigid, which may limit conformational flexibility compared to tetrazoles .
Key Insight : Tetrazoles balance metabolic stability and hydrogen-bonding capacity, whereas thiazoles/thiadiazoles prioritize sulfur-mediated interactions.
Physicochemical Data Comparison
Note: The main compound’s higher LogP reflects the dichlorophenyl group’s lipophilicity, while thiazole analogs exhibit lower molecular weights due to simpler substituents.
Biological Activity
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 300.19 g/mol. The presence of the dichlorophenyl and furyl moieties contributes to its chemical properties and biological interactions.
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
The anticancer activity of tetrazole derivatives has been documented extensively. For instance, derivatives similar to this compound have been shown to inhibit the growth of cancer cells such as MCF7 (breast cancer) and HT29 (colon cancer) with IC50 values in the low micromolar range . The proposed mechanism includes apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated several tetrazole compounds, revealing that modifications at specific positions influenced their antimicrobial potency. The most effective compounds achieved minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In another study, a series of tetrazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against specific types of cancer cells, with some compounds showing GI values above 30% for several cancer lines .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
